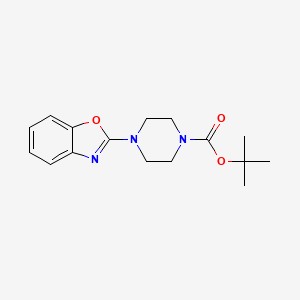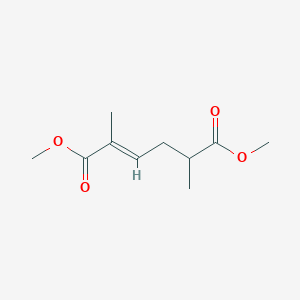
2,8-Dimethyl-5-nonanol
Overview
Description
2,8-Dimethyl-5-nonanol, also known as dihydromyrcenol, is a colorless liquid with a floral scent. It is widely used in the fragrance industry and is a common ingredient in perfumes, soaps, and detergents. In addition to its use in the fragrance industry, 2,8-dimethyl-5-nonanol has been the focus of scientific research due to its unique properties and potential applications.
Scientific Research Applications
Effects on Biological Systems
One study analyzed the effect of nonanol family compounds (including 2,8-Dimethyl-5-nonanol analogs) on dipalmitoyl-phosphatidylcholine vesicles in the presence of gramicidin. It focused on how these compounds influence the physicochemical properties of lipid bilayers and peptide trans-membrane channels. The incorporation of alkanols like 2,8-Dimethyl-5-nonanol was found to alter the mobility and solubility of oxygen within lipid membranes, indicating their potential impact on cellular functions and membrane dynamics (Soto-Arriaza, Olivares-Ortega, & Lissi, 2012).
Synthesis and Characterization
Another aspect of research involves the synthesis and structural characterization of compounds related to 2,8-Dimethyl-5-nonanol. For instance, the synthesis of branched para-nonylphenol isomers, including derivatives of 2,8-Dimethyl-5-nonanol, has been documented. These studies provide insights into the chemical properties and potential industrial applications of these compounds, highlighting their presence in commercial mixtures and their synthesis through reactions like Grignard and Friedel-Crafts alkylation (Ruß, Vinken, Schuphan, & Schmidt, 2005).
Anticancer Potential and Computational Studies
Recent research also delves into the design, synthesis, and evaluation of novel compounds with potential anticancer activity, where derivatives of 2,8-Dimethyl-5-nonanol could play a role. These studies often involve in vitro screening against various cancer cell lines and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the pharmacokinetic properties and potential therapeutic value of these compounds (Rasal, Sonawane, & Jagtap, 2020).
Environmental and Material Science Applications
In environmental and materials science, the degradation pathways and environmental fate of compounds similar to 2,8-Dimethyl-5-nonanol are studied to understand their impact and potential benefits. For example, the degradation of nonylphenol isomers by specific bacterial strains demonstrates the biodegradability and potential for environmental remediation of these compounds (Corvini, Vinken, Hommes, Schmidt, & Dohmann, 2004).
properties
IUPAC Name |
2,8-dimethylnonan-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCCASRWBAGQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(CCC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339689 | |
| Record name | 2,8-Dimethyl-5-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethyl-5-nonanol | |
CAS RN |
19780-96-2 | |
| Record name | 2,8-Dimethyl-5-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dimethyl-5-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)
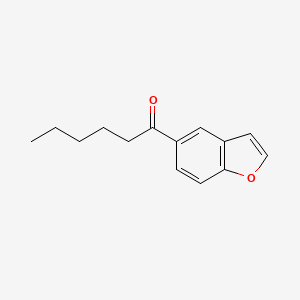

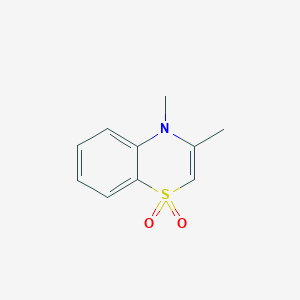
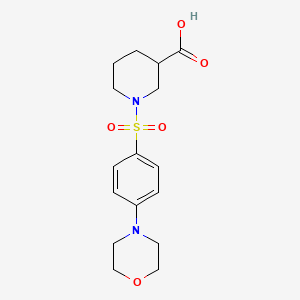
![3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B3049132.png)
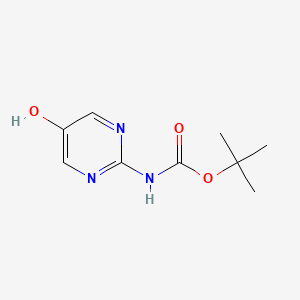

![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)
